molecular formula C29H34N2O B4277977 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide

Cat. No.: B4277977
M. Wt: 426.6 g/mol
InChI Key: JZHYJIYCLMFOKD-UHFFFAOYSA-N
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Description

“N-[1-(bicyclo[221]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide” is a complex organic compound that features a unique combination of bicyclic, phenyl, and quinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the bicyclic heptane derivative, followed by the introduction of the tert-butylphenyl group and the quinolinecarboxamide moiety. Common reagents and conditions used in these steps include:

    Bicyclic Heptane Derivative Synthesis: This step may involve Diels-Alder reactions or other cycloaddition reactions.

    tert-Butylphenyl Group Introduction: Friedel-Crafts alkylation or acylation reactions can be employed.

    Quinolinecarboxamide Formation: This step may involve the use of quinoline derivatives and amide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

“N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced aromaticity.

Scientific Research Applications

Chemistry

In chemistry, “N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its quinolinecarboxamide moiety suggests possible applications in the development of anti-malarial, anti-cancer, or anti-inflammatory drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of “N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide” would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-phenyl-4-quinolinecarboxamide
  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenyl)-4-quinolinecarboxamide
  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide

Uniqueness

The uniqueness of “N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide” lies in its specific combination of structural features. The presence of the tert-butyl group may enhance its stability and lipophilicity, while the quinolinecarboxamide moiety provides potential for biological activity.

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O/c1-18(24-16-19-9-10-21(24)15-19)30-28(32)25-17-27(31-26-8-6-5-7-23(25)26)20-11-13-22(14-12-20)29(2,3)4/h5-8,11-14,17-19,21,24H,9-10,15-16H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHYJIYCLMFOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide
Reactant of Route 5
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide

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